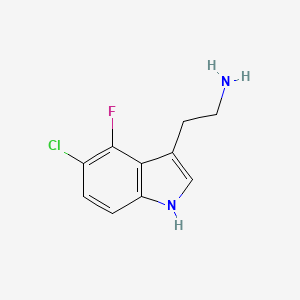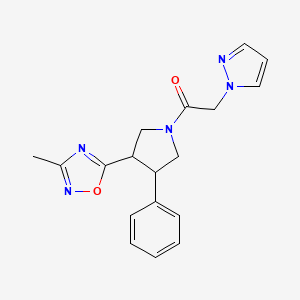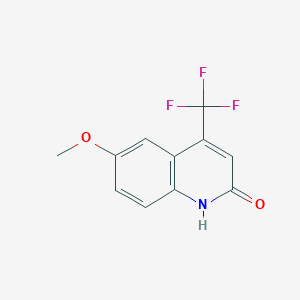
6-Methoxy-4-(trifluoromethyl)-2-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-(trifluoromethyl)-2-quinolinol, also known as MeOTFQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MeOTFQ is a quinoline derivative that exhibits unique properties, making it an attractive candidate for several research applications.
Aplicaciones Científicas De Investigación
Optical and Morphological Studies
6-Methoxy-4-(trifluoromethyl)-2-quinolinol and its derivatives have been investigated for their optical properties. For instance, tri-fluoromethyl substituted quinoxaline derivatives, similar to 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, exhibited properties such as Aggregation Induced Emission (AIE) and fluorescence in solid state due to restricted intramolecular rotation. These properties are influenced by the presence of electron-withdrawing trifluoromethyl groups, leading to large Stoke’s shifts (Rajalakshmi & Palanisami, 2020).
Synthesis and Properties of Metal Complexes
Synthesis of aluminum and zinc complexes using derivatives of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol has been explored. These complexes exhibit enhanced thermal stability and solubility in organic solvents, and emit blue-green light, making them potentially useful in optoelectronic applications (Barberis & Mikroyannidis, 2006).
Fluorescence Properties for Biomedical Analysis
6-Methoxy-4-quinolone, a derivative of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, demonstrates strong fluorescence in aqueous media, making it a valuable fluorophore for biomedical analysis. Its fluorescence intensity remains consistent across a wide pH range, and it is highly stable against light and heat, which is crucial for long-term biomedical applications (Hirano et al., 2004).
Synthesis and Liquid Crystal Properties
Another application involves the synthesis of 6-substituted 4-(trifluoromethyl)quinolines for their potential use as liquid crystals. These compounds, synthesized through reactions such as the Sonogashira cross-coupling, demonstrate properties that make them suitable for use in liquid crystal displays and other optoelectronic devices (Rodrigues et al., 2019).
Propiedades
IUPAC Name |
6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONNDNMHYHDVIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(trifluoromethyl)-2-quinolinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

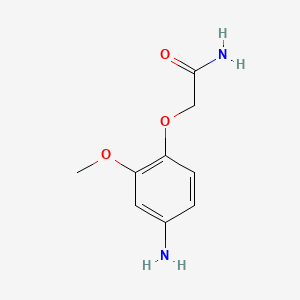
![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)
![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)
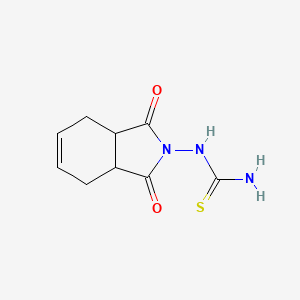
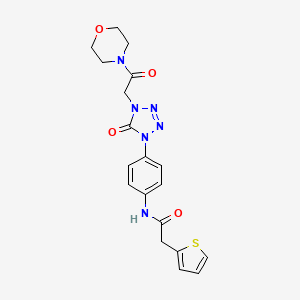

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)
![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)
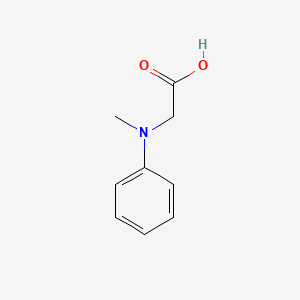
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)
![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)
